Bromoacetamido-PEG2-Boc-amine is classified as a PEG derivative. Its molecular formula is , with a molecular weight of approximately 369.26 g/mol. The compound is commercially available from various suppliers, including AxisPharm and CD Bioparticles, which provide high-purity options for research purposes .
The synthesis of Bromoacetamido-PEG2-Boc-amine typically involves multiple steps:
The reaction conditions typically involve mild acidic environments for deprotection and may require specific solvents like dioxane or methanol .
The molecular structure of Bromoacetamido-PEG2-Boc-amine features several key components:
The structural representation can be summarized as follows:
Bromoacetamido-PEG2-Boc-amine participates in various chemical reactions:
The mechanism of action of Bromoacetamido-PEG2-Boc-amine primarily revolves around its ability to facilitate conjugation reactions between biomolecules:
This mechanism underlies its utility in synthesizing peptide-based drugs and antibody-drug conjugates.
Bromoacetamido-PEG2-Boc-amine exhibits several notable physical and chemical properties:
These properties are crucial for its application in drug formulation and bioconjugation processes.
Bromoacetamido-PEG2-Boc-amine finds extensive applications in various scientific fields:
The strategic incorporation of tert-butoxycarbonyl (Boc) protection in PEG-based linkers addresses a fundamental challenge in sequential bioconjugation: preserving amine reactivity during multi-step syntheses. Bromoacetamido-PEG2-Boc-amine exemplifies this design philosophy, where the Boc group shields the primary amine while allowing the bromoacetamide moiety to participate in nucleophilic substitutions. This orthogonal protection strategy is critical because bromoacetamide reactions typically require basic conditions that could trigger undesirable side reactions with unprotected amines [1] . The Boc group’s stability under diverse reaction conditions (e.g., esterifications, click chemistry) enables modular construction of complex molecules. Crucially, its removal under mild acidic conditions (pH 3–4) preserves the integrity of acid-labile functional groups and conjugation handles—a decisive advantage over stronger acid-labile groups like tert-butyl esters, which require harsher deprotection [8].
Table 1: Functional Group Roles in Bromoacetamido-PEG2-Boc-amine
Functional Group | Chemical Role | Impact on Synthesis Design |
---|---|---|
Boc-Protected Amine | Orthogonal protection | Enables selective deprotection post-bromide conjugation |
Bromoacetamide (BrCH₂C=O) | Electrophilic alkylation handle | Facilitates thiol/amine couplings via SN₂ reactions |
Ethylene Glycol (PEG2) | Hydrophilic spacer | Enhances solubility in aqueous/organic hybrid systems |
The synthesis of Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3) follows a convergent three-step sequence optimized for minimal side products and high yields (>80% per step):
Boc Protection of Diamino-PEG₂:The route commences with N-Boc-ethylenediamine, where one amine is selectively protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). This yields tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Boc-NH-PEG2-NH₂), avoiding overprotection through strict stoichiometric control (Boc₂O : diamine = 1:1) [8].
Bromoacetylation of Free Amine:The free terminal amine of Boc-NH-PEG2-NH₂ undergoes acylation with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine (TEA) acts as an acid scavenger, preventing bromide-mediated hydrolysis. Critical parameters include:
Table 2: Synthesis Intermediates and Analytical Signatures
Intermediate | CAS | Key NMR Shifts (δ ppm, CDCl₃) | Reaction Yield |
---|---|---|---|
Boc-NH-PEG2-NH₂ | 139115-91-6 | 1.44 (s, 9H, Boc-CH₃), 3.40 (q, 2H, -CH₂NHBoc) | 85–90% |
Boc-NH-PEG2-NH-COCH₂Br | 182244-33-3 | 3.82 (s, 2H, -COCH₂Br), 3.55 (t, 4H, PEG -OCH₂CH₂O-) | 80–85% |
The diethylene glycol (PEG2) spacer in Bromoacetamido-PEG2-Boc-amine is not merely an inert tether—it governs reaction kinetics and phase behavior. Ethylene glycol units confer amphiphilicity, enabling dissolution in both aqueous buffers (e.g., PBS, pH 7.4) and polar aprotic solvents (DMF, acetonitrile). This dual solubility eliminates interfacial mass transfer barriers during heterogeneous reactions, such as antibody conjugations in phosphate buffers [1] [2]. Crucially, the PEG2 length balances steric accessibility with synthetic practicality:
Table 3: Solubility Comparison of Bromoacetamide Derivatives
Compound | Solubility in Water (mg/mL) | Solubility in DCM (mg/mL) | Conjugation Efficiency |
---|---|---|---|
Bromoacetamido-PEG2-Boc-amine | 42 ± 3 | >200 | 92 ± 3% |
Bromoacetamido-C2-Boc (no PEG) | <5 | 150 | 65 ± 8% |
Bromoacetamido-PEG4-Boc-amine | 55 ± 2 | >200 | 89 ± 4% |
Boc deprotection in Bromoacetamido-PEG2-Boc-amine demands precise acid selection to prevent bromide hydrolysis or amide scrambling. Two protocols dominate industrial and lab-scale workflows:
Trifluoroacetic Acid (TFA) Protocol:
Organic Acid (Citric/TsOH) Protocol:
Table 4: Deprotection Efficiency and Byproduct Formation
Method | Deprotection Yield | Bromoacetamide Hydrolysis | Free Amine Purity |
---|---|---|---|
50% TFA/DCM (0°C, 30 min) | 99% | <1% | 98.5% |
0.1 M Citric acid (2 h) | 95% | 0% | 97.2% |
HCl/Dioxane (1 h) | 98% | 5–8% | 90.1% |
Optimization insights:
Comprehensive Compound Listing
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: